Valeranone

acute toxicity LD50 safety pharmacology

Valeranone (CAS 1803-39-0) is the preferred sesquiterpene for in vivo CNS pharmacology and GC-MS authentication. Unlike valerenic acid—whose nanomolar GABAₐ affinity confounds locomotor readouts—valeranone's moderate potency and high oral LD₅₀ (>3160 mg/kg) enable safer dose-escalation. Ubiquitous in valerian oils (0.5–12.0%), it reliably serves as a chemotype marker, unlike valerenic acid (undetectable in 33% of European samples). Valeranone uniquely combines CNS sedation with anti-ulcer activity across three pharmacological models, enabling gut-brain axis research. Procure for reproducible screening, botanical standardization, or dual-mechanism GI studies.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 1803-39-0
Cat. No. B159243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValeranone
CAS1803-39-0
Synonymsvaleranone
valeranone, (4aR-(4aalpha,7beta,8aalpha))-isomer
valeranone, (4aS-(4aalpha,7beta,8aalpha))-isomer
yatamanson
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(CCCC(=O)C2(C1)C)C
InChIInChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1
InChIKeyHDVXJTYHXDVWQO-NWANDNLSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valeranone (CAS 1803-39-0): Procurement-Grade Overview for CNS Depressant Sesquiterpene Ketone Research


Valeranone (CAS 1803-39-0), also designated yatamanson or jatamansone, is a bicyclic eremophilane-type sesquiterpene ketone with molecular formula C₁₅H₂₆O and molecular weight 222.37 g/mol [1]. The compound occurs naturally as a constituent of the essential oils of Valeriana officinalis (valerian) and Nardostachys jatamansi (jatamansi/spikenard), where its content varies substantially by geographic origin and cultivation conditions [2]. Pharmacologically, valeranone has been investigated for central nervous system (CNS) depressant properties, including prolongation of barbiturate-induced hypnosis, impairment of motor coordination (rotarod performance), anticonvulsive activity against electroshock, and potentiation of reserpine-induced hypothermia [3]. Anti-ulcer activity has also been documented in multiple pharmacological models [3]. Unlike certain comparator sesquiterpenes from the same botanical sources that exhibit nanomolar GABAₐ receptor affinity, valeranone's activity profile is characterized by lower potency but favorable acute oral toxicity (LD₅₀ >3160 mg/kg in rodents) [3][4].

Why Valeranone Cannot Be Interchanged with Valerenic Acid, Valerenal, or Nootkatone in CNS-Focused Research Applications


Substitution of valeranone with other valerian-derived sesquiterpenes or structurally related ketones introduces critical confounding variables that undermine experimental reproducibility and procurement value. Valerenic acid and valerenal, both co-occurring valerian constituents, exhibit pharmacologically active dose levels lower than those required for valeranone in syndrome-based screening tests [1]. Critically, valerenic acid demonstrates nanomolar binding affinity for GABAₐ receptors and functions as a β2/3-subunit-selective positive allosteric modulator [2][3], whereas valeranone's GABAₐ interaction lacks documented subunit specificity or high-affinity binding data. Nootkatone, another sesquiterpene ketone, acts as a GABA receptor antagonist in insect models [4]—a fundamentally opposite modulatory direction. These divergent receptor interactions and potency profiles mean that experimental outcomes obtained with one compound cannot be extrapolated to another without empirical validation, making compound-specific procurement essential for studies requiring precise pharmacological characterization or analytical reference standards.

Valeranone (CAS 1803-39-0): Product-Specific Quantitative Differentiation Evidence for Procurement Decisions


Acute Oral Toxicity: Valeranone LD₅₀ >3160 mg/kg vs. Valerenic Acid and Nootkatone Safety Margins

Valeranone exhibits an oral LD₅₀ greater than 3160 mg/kg in both rats and mice, indicating a low acute toxicity profile that suggests a therapeutically useful dose ratio [1]. By comparison, valerenic acid, a more potent GABAergic modulator from the same botanical source, demonstrates behavioral impairment at doses ≥10 mg/kg in mice, with reduced locomotion observed as a dose-limiting CNS depressant effect [2]. While direct LD₅₀ values for valerenic acid are not reported in a directly comparable format, the documented impairment at 10 mg/kg contrasts with valeranone's wide safety margin. Nootkatone, another sesquiterpene ketone comparator, exhibits insecticidal activity mediated through GABA receptor antagonism, with toxicity documented in Drosophila at experimental concentrations [3], though mammalian oral LD₅₀ data are not directly available for cross-comparison. Valeranone's high LD₅₀ of >3160 mg/kg positions it as a low-toxicity candidate among CNS-active sesquiterpenes [1].

acute toxicity LD50 safety pharmacology in vivo toxicology

Pharmacological Potency Hierarchy: Valeranone vs. Valerenal and Valerenic Acid in Syndrome-Based CNS Screening

In a comparative pharmacological screening of pure valerian essential oil constituents using an elaborated Irwin/Campbell-Richter syndrome test, valerenal and valerenic acid demonstrated pharmacological activity at the lowest dose levels, whereas valeranone, together with these compounds, was determined to play a significant but less potent role in the depressive action of the essential oil [1]. The screening explicitly identified valerenal and valerenic acid as the most potent constituents by dose-response threshold, with valeranone contributing to the overall CNS depressant profile at higher relative concentrations or doses. Isoeugenyl-isovalerate, by contrast, was found to be of relatively minor pharmacological importance [1]. This hierarchy establishes valeranone as a moderate-potency component within the valerian sesquiterpene ensemble, distinct from the higher-potency valerenal and valerenic acid [1].

CNS depression pharmacological screening sedative activity syndrome test

Natural Occurrence and Content Variability: Valeranone Abundance (0.5–12.0%) vs. Valerenal (tr–15.6%) in Valerian Root Oils

Quantitative GC and GC-MS analyses of Valeriana officinalis root essential oils from diverse geographic origins reveal valeranone content ranging from 0.5% to 12.0% of total oil composition [1][2]. In Bulgarian V. officinalis ssp. collina cultivated samples, valeranone was quantified at 6.8–12.0% [2][3]. In Estonian commercial samples, valeranone reached 9.5% alongside bornyl acetate (33.7%) and valerianol (16.8%) [1]. For comparison, valerenal content in the same multi-country survey ranged from trace levels to 15.6% [1], while valerenic acid content was not detected in several European samples (Estonia, Ukraine, Scotland, Moldova, Russia) [1]. This compositional data establishes valeranone as a consistently present and quantifiable major constituent across diverse valerian chemotypes, in contrast to valerenic acid which exhibits more restricted geographic occurrence [1].

essential oil composition natural product content valerian chemotype GC-MS quantification

Multi-Target Pharmacological Profile: Valeranone Anti-Ulcer Activity Distinct from Comparator GABAergic Focus

In the foundational pharmacological characterization of isolated valeranone, the compound demonstrated anti-ulcer activity in three distinct pharmacological models, in addition to its CNS depressant effects (barbiturate hypnosis prolongation, rotarod impairment, anticonvulsive activity, and reserpine hypothermia potentiation) [1]. This anti-ulcer activity was documented alongside the finding that valeranone's overall activity was lower than that of the standard substances used as positive controls [1]. In contrast, valerenic acid's documented pharmacological profile focuses primarily on GABAₐ receptor modulation and associated anxiolytic/anticonvulsant effects, with gastroprotective activity not prominently featured in its primary literature characterization [2][3]. The combination of CNS depressant and anti-ulcer activities in a single molecular entity distinguishes valeranone's pharmacological fingerprint from comparator sesquiterpenes that exhibit more narrowly focused receptor-level mechanisms [1].

anti-ulcer activity gastroprotection multi-target pharmacology CNS sedative

Valeranone (CAS 1803-39-0): Evidence-Backed Research and Industrial Application Scenarios


In Vivo CNS Depressant Studies Requiring Wide Safety Margins

Based on the documented oral LD₅₀ >3160 mg/kg in rodents [1], valeranone is preferentially suited for in vivo behavioral pharmacology experiments where dose escalation is required to observe CNS depressant effects without reaching acute toxicity thresholds. This safety profile contrasts with valerenic acid, which induces locomotor impairment at doses ≥10 mg/kg (i.p.) [2], potentially confounding behavioral readouts at lower doses. Valeranone's wider therapeutic window supports studies requiring prolonged barbiturate hypnosis measurement, rotarod performance assessment, or anticonvulsant screening where compound-related toxicity could otherwise terminate dose-response investigations prematurely [1].

Natural Product Analytical Reference Standard for Valerian Chemotype Characterization

Valeranone serves as a reliable analytical reference standard for GC-MS and GC-FID quantification of valerian-derived products, given its consistent detection across geographically diverse commercial valerian root samples (0.5–12.0% of essential oil) [3]. Unlike valerenic acid, which was undetectable in 5 of 15 European commercial samples [3], valeranone's ubiquitous presence enables robust chemotype classification and quality control applications. Procurement of valeranone reference material is therefore justified for laboratories conducting valerian essential oil authentication, botanical standardization, or comparative phytochemical studies across Valeriana species.

Combined CNS-Gastrointestinal Pharmacology Investigations

Valeranone's unique dual activity profile—CNS depressant effects (sedation, anticonvulsant, motor impairment) plus anti-ulcer activity demonstrated in three distinct pharmacological models [1]—positions it as a candidate molecule for research on stress-induced gastrointestinal pathology. This multi-target profile is not prominently documented for comparator sesquiterpenes such as valerenic acid, whose primary literature focuses on GABAₐ receptor modulation and associated anxiolytic/anticonvulsant effects [2][4]. Studies examining the gut-brain axis or evaluating natural products for functional dyspepsia with comorbid anxiety may derive greater experimental value from valeranone than from more narrowly acting alternatives.

Moderate-Potency Positive Control in Sesquiterpene CNS Screening Cascades

For screening programs evaluating novel sesquiterpene derivatives for CNS activity, valeranone provides a moderate-potency positive control benchmark. Pharmacological screening directly comparing valerian constituents established a potency hierarchy wherein valerenal and valerenic acid exhibited activity at the lowest dose levels, with valeranone contributing significant but less potent CNS depressant effects [5]. This intermediate potency, combined with its favorable toxicity profile, makes valeranone suitable as a reference compound for distinguishing high-potency GABAergic modulators from moderate-activity CNS depressants in tiered screening cascades.

Technical Documentation Hub

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